molecular formula C8H12O3 B13465007 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid CAS No. 2866319-18-6

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B13465007
CAS No.: 2866319-18-6
M. Wt: 156.18 g/mol
InChI Key: KDCUPVMKMJQACD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is an organic compound with a unique structure featuring a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can be achieved through several synthetic routes. . The reaction conditions typically involve low temperatures to control the reactivity of the intermediates and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Methoxymethyl compounds: Molecules featuring the methoxymethyl group attached to different core structures.

    Carboxylic acids: Organic acids with varying chain lengths and substituents.

Uniqueness

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, methoxymethyl group, and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2866319-18-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-6-3-8(4-6,5-11-2)7(9)10/h1,3-5H2,2H3,(H,9,10)

InChI Key

KDCUPVMKMJQACD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC(=C)C1)C(=O)O

Origin of Product

United States

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